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Compound of Interest

Compound Name: DYB-03

Cat. No.: B12374567 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational antibody-drug conjugate

(ADC) DB-1303 (BNT323) with current alternatives for the treatment of HER2-low metastatic

breast cancer. The information is based on publicly available preclinical and clinical trial data.

Executive Summary
DB-1303 is a third-generation ADC comprising a humanized anti-HER2 IgG1 monoclonal

antibody, a cleavable linker, and a proprietary DNA topoisomerase I inhibitor payload.[1] It is

currently under investigation in the Phase 3 DYNASTY-Breast02 clinical trial (NCT06018337)

for patients with HR-positive, HER2-low metastatic breast cancer who have progressed on

endocrine therapy.[2] This guide compares the available data for DB-1303 with the established

HER2-low breast cancer treatment, Enhertu® (trastuzumab deruxtecan), and standard-of-care

chemotherapy regimens.

Quantitative Data Comparison
The following tables summarize the key efficacy and safety data from clinical trials of DB-1303

and its comparators.

Table 1: Efficacy of DB-1303 (Phase 1/2a Study - NCT05150691) in Heavily Pretreated

Patients with Advanced/Metastatic Solid Tumors[1][2]
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Efficacy Endpoint Overall Population
HER2+ Breast
Cancer

HER2-low Breast
Cancer

Objective Response

Rate (ORR)
44.2% - -

Disease Control Rate

(DCR)
88.5% 96.2% 84.6%

Data as of January 13, 2023. Patients had received a median of 7 prior lines of therapy.[1]

Table 2: Efficacy of Enhertu (DESTINY-Breast04) in HER2-Low Metastatic Breast Cancer[3]

Efficacy
Endpoint

Enhertu
(n=373)

Chemotherapy
(n=184)

Hazard Ratio
(95% CI)

p-value

Progression-Free

Survival (PFS) in

HR+ Cohort

- - 0.51 (0.40-0.64) <0.001

Overall Survival

(OS) in Overall

Population

- - - -

Table 3: Safety Profile of DB-1303 (Phase 1/2a Study - NCT05150691)[1][2]
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Adverse Event (Any Grade) Percentage of Patients

Nausea 51.8%

Vomiting 43.5%

Platelet Count Decreased 35.3%

Anemia 29.4%

Neutropenia 11.8%

Alopecia 3.5%

Interstitial Lung Disease (Grade 1) 2.4%

Treatment-emergent adverse events (TEAEs) occurred in 87.1% of patients, with 21.2%

experiencing Grade 3 or higher TEAEs.[1][2]

Table 4: Safety Profile of Enhertu (DESTINY-Breast04)[4]
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Adverse Event Percentage of Patients

Serious Adverse Reactions 28%

Including:

Interstitial Lung Disease/Pneumonitis

Pneumonia

Dyspnea

Musculoskeletal Pain

Sepsis

Anemia

Febrile Neutropenia

Hypercalcemia

Nausea

Pyrexia

Vomiting

The median duration of treatment was 8 months.[4]

Experimental Protocols
DB-1303: DYNASTY-Breast02 (Phase 3, NCT06018337)

Study Design: A randomized, multi-center, open-label Phase 3 study.[2]

Patient Population: Patients with hormone receptor (HR)-positive, HER2-low, metastatic

breast cancer whose disease has progressed on endocrine therapy.[2]

Intervention: DB-1303 administered intravenously.

Comparator: Investigator's choice of single-agent chemotherapy (capecitabine, paclitaxel, or

nab-paclitaxel).[2]
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Primary Endpoints: To assess the efficacy and safety of DB-1303 compared to

chemotherapy.[2]

Secondary Endpoints: Overall survival, progression-free survival, overall response rate,

duration of response, and disease control rate.[2]

Enhertu: DESTINY-Breast04 (Phase 3)
Study Design: A global, randomized, open-label, pivotal Phase 3 trial.[3]

Patient Population: Patients with HR-positive or HR-negative, HER2-low unresectable and/or

metastatic breast cancer previously treated with one or two prior lines of chemotherapy.[3]

Intervention: Enhertu (5.4 mg/kg) administered intravenously.[3]

Comparator: Physician's choice of chemotherapy (capecitabine, eribulin, gemcitabine,

paclitaxel, or nab-paclitaxel).[3]

Primary Endpoint: Progression-free survival (PFS) in patients with HR-positive disease.[3]
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Caption: Mechanism of action of DB-1303.
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Caption: Mechanism of action of Enhertu.
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Caption: Mechanism of action of comparator chemotherapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Independent Verification of DB-1303 Research
Findings: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12374567#independent-verification-of-dyb-03-
research-findings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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